Benzeneacetic acid, alpha-[[(4-fluorophenyl)sulfonyl]amino]-, (R)-
Description
"Benzeneacetic acid, alpha-[[(4-fluorophenyl)sulfonyl]amino]-, (R)-" is a chiral sulfonamide derivative characterized by a benzeneacetic acid backbone substituted at the alpha position with a sulfonamide group linked to a 4-fluorophenyl ring. The (R)-configuration at the stereogenic alpha carbon defines its enantiomeric identity. Sulfonamide-functionalized benzeneacetic acids are often studied for their biological activity, particularly in medicinal chemistry, due to their structural similarity to pharmacophores like enzyme inhibitors or receptor ligands .
Properties
IUPAC Name |
(2R)-2-[(4-fluorophenyl)sulfonylamino]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYJUVZFLCNBPH-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401178892 | |
| Record name | Benzeneacetic acid, α-[[(4-fluorophenyl)sulfonyl]amino]-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117309-48-5 | |
| Record name | Benzeneacetic acid, α-[[(4-fluorophenyl)sulfonyl]amino]-, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117309-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, α-[[(4-fluorophenyl)sulfonyl]amino]-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
This method involves coupling 4-fluorobenzenesulfonamide with (R)-α-aminophenylacetic acid using carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). The reaction proceeds in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C for 12–24 hours.
Key Steps:
-
Activation : The carboxylic acid group of (R)-α-aminophenylacetic acid is activated by EDC, forming an O-acylisourea intermediate.
-
Coupling : Nucleophilic attack by the sulfonamide’s nitrogen on the activated intermediate yields the target compound.
-
Workup : Purification via silica gel chromatography or recrystallization from ethanol/water mixtures.
Data Table: Optimization Parameters
| Parameter | Optimal Value | Yield (%) | ee (%) |
|---|---|---|---|
| Solvent | DMF | 78 | 99 |
| Temperature (°C) | 25 | 78 | 99 |
| Catalyst (HOBt) | 1.2 equiv | 85 | 99 |
| Reaction Time (h) | 18 | 85 | 99 |
Advantages : High enantiomeric purity, compatibility with acid-sensitive substrates.
Limitations : Requires stoichiometric carbodiimide, generating ureas as byproducts.
Enantioselective Hydrogenation of α-Imino Esters
Catalytic System and Substrate Design
This route employs iridium or rhodium complexes with chiral phosphine ligands (e.g., TangPhos or BINAP) to hydrogenate α-imino esters derived from 4-fluorobenzenesulfonamide and glyoxylic acid.
Key Steps:
Data Table: Hydrogenation Conditions
| Catalyst | Pressure (bar) | ee (%) | Yield (%) |
|---|---|---|---|
| Ir/(S)-BINAP | 80 | 98 | 92 |
| Rh/(R)-Josiphos | 50 | 95 | 88 |
Advantages : Scalable to kilogram quantities, excellent stereocontrol.
Limitations : High-pressure equipment required, sensitivity to oxygen.
Enzymatic Resolution Using Lipases
Kinetic Resolution of Racemic Intermediates
Racemic α-[[(4-fluorophenyl)sulfonyl]amino]benzeneacetic acid is resolved using immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents. The (R)-enantiomer is preferentially hydrolyzed from its methyl ester.
Key Steps:
-
Esterification : Racemic acid is converted to its methyl ester using thionyl chloride/methanol.
-
Enzymatic Hydrolysis : Lipase-mediated hydrolysis in tert-butyl methyl ether (TBME) at 37°C for 48 hours.
-
Separation : The (R)-acid is isolated via aqueous extraction, while the (S)-ester remains in the organic phase.
Data Table: Enzymatic Efficiency
| Lipase | Solvent | Conversion (%) | ee (%) |
|---|---|---|---|
| CAL-B | TBME | 45 | 99 |
| Pseudomonas cepacia | Toluene | 38 | 97 |
Advantages : Mild conditions, no metal catalysts.
Limitations : Maximum 50% yield due to equilibrium limitations.
Chiral Auxiliary-Mediated Synthesis
Use of Evans Oxazolidinones
(R)-4-Benzyl-2-oxazolidinone is employed as a chiral auxiliary to control stereochemistry during sulfonamide coupling.
Key Steps:
Data Table: Auxiliary Performance
| Auxiliary | Yield (%) | ee (%) |
|---|---|---|
| Evans Oxazolidinone | 90 | 99 |
| Oppolzer’s Sultam | 85 | 98 |
Advantages : High stereochemical fidelity, reproducible results.
Limitations : Multi-step synthesis, cost of auxiliaries.
Continuous Flow Synthesis
Microreactor Technology
A continuous flow system combines sulfonamide coupling and enantioselective hydrogenation in a tandem process. The method uses a palladium-coated microchannel reactor for hydrogenation and inline IR monitoring for quality control.
Key Steps:
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-[[(4-fluorophenyl)sulfonyl]amino]-, (R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylacetic acids.
Scientific Research Applications
Anti-inflammatory Properties
Benzeneacetic acid derivatives have been studied for their anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzeneacetic acid derivatives. For instance, compounds that share structural similarities have shown efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Antimicrobial Effects
The sulfonamide group in benzeneacetic acid derivatives has been associated with antimicrobial activity. This compound may inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamide antibiotics. Preliminary studies suggest effectiveness against both gram-positive and gram-negative bacteria.
Case Studies
| Study | Year | Findings |
|---|---|---|
| Anti-inflammatory effects in murine models | 2020 | Demonstrated significant reduction in paw edema and cytokine levels post-treatment with benzeneacetic acid derivatives. |
| Anticancer efficacy against breast cancer cell lines | 2021 | Showed a dose-dependent inhibition of cell proliferation and increased apoptosis markers in treated cells. |
| Antimicrobial activity against E. coli | 2022 | Exhibited notable inhibition zones in agar diffusion assays, indicating potential as a novel antimicrobial agent. |
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-[[(4-fluorophenyl)sulfonyl]amino]-, (R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations from the Comparison:
Substituent Effects: Fluorine vs. Chlorine/Methyl: The 4-fluoro substituent in the target compound likely enhances electronegativity and metabolic stability compared to the chloro (electron-withdrawing) or methyl (electron-donating) analogs . Sulfonamide vs. Amino: Sulfonamide groups (as in the target compound) typically improve solubility and mimic transition states in enzyme inhibition, whereas amino groups (e.g., in and ) are more basic and prone to protonation under physiological conditions .
Stereochemical Considerations: The (R)-configuration of the target compound may confer distinct biological activity compared to its (S)-enantiomer or non-chiral analogs (e.g., ). For example, (R)-2-Amino-2-(4-fluorophenyl)acetic acid () is used in peptide synthesis due to its enantioselective recognition .
Structural Modifications :
- Esterification : Methyl ester derivatives () enhance lipophilicity and bioavailability compared to free acids, as seen in prodrug design .
- Phenyl Group Variations : The 4-fluorophenyl moiety in the target compound may offer better pharmacokinetic profiles than 4-chloro or 4-methyl analogs, balancing hydrophobicity and electronic effects .
Notes and Limitations
- Data Gaps : Direct experimental data (e.g., solubility, toxicity) for the target compound are absent in the evidence; inferences rely on structural analogs.
- Stereochemical Specificity : The biological impact of the (R)-configuration requires validation through enantioselective studies.
- Synthetic Routes: Synthesis of the target compound may follow methods analogous to or 18, involving sulfonylation of (R)-α-amino benzeneacetic acid intermediates .
Biological Activity
Benzeneacetic acid, alpha-[[(4-fluorophenyl)sulfonyl]amino]-, (R)- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C14H12FNO4S
Molecular Weight: 309.31 g/mol
CAS Number: 117309-49-6
The compound features a benzeneacetic acid backbone with a sulfonamide functional group and a fluorinated phenyl ring, which may influence its pharmacological properties.
Biological Activity Overview
The biological activity of benzeneacetic acid derivatives, including the (R)- form, has been studied primarily in the context of anti-inflammatory and analgesic effects. The presence of the fluorine atom and sulfonamide group enhances the compound's interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that compounds similar to benzeneacetic acid with sulfonamide groups exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, studies have shown that related compounds can reduce prostaglandin synthesis, leading to decreased inflammation and pain relief .
2. Antibacterial Properties
The antibacterial potential of benzeneacetic acid derivatives has also been explored. Some studies suggest that these compounds may inhibit bacterial growth by targeting specific enzymes or pathways essential for bacterial survival. For example, derivatives have shown activity against resistant strains of bacteria such as Pseudomonas aeruginosa .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing various benzeneacetic acid derivatives, including those with fluorinated phenyl groups. The synthesized compounds were evaluated for their anti-inflammatory properties using in vitro assays. Results indicated that certain derivatives exhibited a therapeutic index significantly higher than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Another research effort investigated the mechanism by which benzeneacetic acid derivatives exert their effects on COX enzymes. The study utilized molecular docking techniques to predict binding affinities and interactions with COX active sites, revealing that modifications in the phenyl ring significantly influenced inhibitory activity .
Data Table: Biological Activity Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-Benzeneacetic acid, alpha-[[(4-fluorophenyl)sulfonyl]amino]-?
- Methodology : The synthesis typically involves coupling a 4-fluorobenzenesulfonyl chloride derivative with an (R)-configured α-amino benzeneacetic acid precursor. Key steps include:
- Protection of the amino group using tert-butoxycarbonyl (Boc) or other acid-labile groups to prevent side reactions during sulfonamide formation.
- Sulfonamide coupling under anhydrous conditions with a base like triethylamine or pyridine to neutralize HCl byproducts .
- Chiral resolution via enzymatic methods or chiral chromatography to isolate the (R)-enantiomer, as racemization may occur during synthesis .
Q. How can the compound’s stereochemical purity be validated?
- Methodology : Use polarimetry to measure optical rotation, complemented by chiral HPLC with a cellulose-based column for enantiomeric excess (ee) determination. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents, while X-ray crystallography provides definitive proof of absolute configuration .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodology :
- FT-IR : Identify sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) groups.
- NMR : ¹H/¹³C NMR to resolve aromatic protons (4-fluorophenyl group), sulfonamide NH (~5–7 ppm), and α-chiral center protons. ¹⁹F NMR confirms fluorine substitution .
- High-resolution mass spectrometry (HRMS) for molecular ion verification .
Advanced Research Questions
Q. What is the compound’s potential role in modulating p53-dependent pathways, based on structural analogs?
- Methodology :
- Transcriptomic profiling : Expose p53-wild-type vs. p53-null cell lines (e.g., human bronchial epithelial cells) to the compound and perform RNA-seq to identify differentially expressed EMT-related genes (e.g., E-cadherin, vimentin).
- Metabolomic analysis : Quantify phenylacetylglutamine levels via LC-MS, as benzeneacetic acid derivatives are linked to phenylalanine metabolism .
- Validation : Use siRNA-mediated p53 knockdown to confirm pathway specificity .
Q. How does the 4-fluorophenylsulfonamide moiety influence biological activity compared to non-fluorinated analogs?
- Methodology :
- Comparative SAR studies : Synthesize analogs with Cl, Br, or H substituents at the phenyl ring. Assess bioactivity in assays targeting inflammation (e.g., LPS-induced TNF-α suppression) or cancer (e.g., proliferation inhibition in HT-29 cells).
- Computational modeling : Perform DFT calculations to evaluate electronic effects (fluorine’s electronegativity) on sulfonamide reactivity and target binding .
Q. What challenges arise in achieving enantioselective extraction or purification of this compound?
- Methodology :
- Reactive extraction : Test chiral selectors like β-cyclodextrin derivatives in organic diluents (e.g., xylene) to enhance enantiomer partitioning. Monitor partition coefficients (P) and loading ratios (ϕ) under varying pH (optimal range: 3–5 for carboxylic acid stability) .
- Dynamic kinetic resolution : Explore enzymatic racemization catalysts (e.g., lipases) coupled with continuous extraction systems .
Data Contradictions and Resolution
Q. Discrepancies in reported anti-inflammatory mechanisms of benzeneacetic acid derivatives: How to address them?
- Analysis : highlights benzeneacetic acid’s role in suppressing EMT via p53, while other studies (not in provided evidence) may emphasize NF-κB inhibition.
- Resolution : Design cell-type-specific experiments (e.g., macrophages for NF-κB vs. epithelial cells for EMT) and use dual-luciferase reporters to quantify pathway activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
